N-CBZ-Phe-Arg-AMC (TFA)

Catalog No.
S11217270
CAS No.
M.F
C35H37F3N6O8
M. Wt
726.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-CBZ-Phe-Arg-AMC (TFA)

Product Name

N-CBZ-Phe-Arg-AMC (TFA)

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C35H37F3N6O8

Molecular Weight

726.7 g/mol

InChI

InChI=1S/C33H36N6O6.C2HF3O2/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;3-2(4,5)1(6)7/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);(H,6,7)/t26-,27-;/m0./s1

InChI Key

AVPSADNFAQBJBZ-WMXJXTQLSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

N-CBZ-Phe-Arg-AMC (TFA) is a compound that belongs to the class of fluorogenic substrates, which are widely utilized in biochemical assays to study proteolytic enzymes. The full name of this compound is N-carbobenzoxy-phenyl-alanylaspartic acid-arginine-7-amido-4-methylcoumarin trifluoroacetate. It features a carbobenzoxy (CBZ) group, which serves as a protective group for the amino acid phenylalanine, and an amide bond with arginine, linked to the fluorogenic moiety 7-amido-4-methylcoumarin. This structure allows for the release of a fluorescent signal upon cleavage by specific proteases, facilitating the study of enzyme activity and kinetics.

The primary chemical reaction involving N-CBZ-Phe-Arg-AMC (TFA) is its hydrolysis by proteolytic enzymes, particularly cathepsins. Upon cleavage of the peptide bond between phenylalanine and arginine, the fluorescent 7-amido-4-methylcoumarin is released, which can be quantitatively measured. The reaction can be influenced by various factors such as pH and the presence of inhibitors. For example, studies have shown that cathepsin B preferentially cleaves substrates like Z-Phe-Arg-AMC across a wide pH range, making it a useful tool for examining enzyme specificity and activity under different conditions .

N-CBZ-Phe-Arg-AMC (TFA) exhibits significant biological activity as a substrate for cysteine proteases, particularly cathepsins. It is utilized in various studies to evaluate enzyme kinetics and specificity. The compound's design allows it to be hydrolyzed at neutral pH, making it suitable for studying enzyme activity in physiological conditions. Its ability to release a fluorescent signal upon cleavage aids in real-time monitoring of protease activity, which is crucial for understanding various biological processes including protein degradation and turnover .

The synthesis of N-CBZ-Phe-Arg-AMC (TFA) typically involves several steps:

  • Protection of Amino Acids: The phenylalanine residue is first protected using the carbobenzoxy group.
  • Coupling Reaction: The protected phenylalanine is coupled with arginine using standard peptide coupling reagents.
  • Fluorogenic Moiety Attachment: The 7-amido-4-methylcoumarin group is then attached to form the final product.
  • Deprotection: Any protecting groups are removed under acidic conditions to yield the active compound.
  • Salt Formation: The trifluoroacetate salt form is generated to enhance solubility and stability .

N-CBZ-Phe-Arg-AMC (TFA) has several applications in biochemical research:

  • Protease Activity Measurement: It serves as a substrate for measuring the activity of cysteine proteases such as cathepsins.
  • Drug Development: The compound can be used in high-throughput screening assays to discover inhibitors of proteases involved in diseases like cancer and malaria.
  • Biochemical Studies: It aids in elucidating mechanisms of enzyme action and substrate specificity, contributing to our understanding of proteolytic pathways .

Interaction studies involving N-CBZ-Phe-Arg-AMC (TFA) focus on its binding and cleavage by various proteases. Research has demonstrated that cathepsin B shows distinct preferences for this substrate under different pH conditions, indicating its potential utility in designing selective inhibitors for therapeutic applications. Additionally, studies have explored the interactions between this substrate and other cysteine cathepsins, revealing insights into their enzymatic mechanisms and substrate specificity .

N-CBZ-Phe-Arg-AMC (TFA) shares structural similarities with various other fluorogenic substrates used in protease assays. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Z-Phe-Arg-AMCSimilar peptide bond structureHydrolyzed by multiple cysteine cathepsins
Z-Arg-Lys-AMCContains arginine but with lysineSelective for cathepsin B at neutral pH
Boc-Val-Pro-Arg-AMCSimilar fluorogenic moietyUsed for measuring kallikrein activity
Z-Glu-Lys-AMCContains glutamic acid instead of phenylalanineSelective at acidic pH

The uniqueness of N-CBZ-Phe-Arg-AMC (TFA) lies in its specific design for optimal cleavage by cathepsin B at neutral pH while providing a clear fluorescent signal upon hydrolysis, making it particularly valuable for studying this specific enzyme's kinetics and activity.

Solid-Phase Peptide Synthesis Protocols for AMC-Conjugated Peptides

The synthesis of N-CBZ-Phe-Arg-AMC (TFA) employs Fmoc-based SPPS, leveraging resin-bound intermediates to facilitate iterative coupling and deprotection cycles. The AMC (7-amino-4-methylcoumarin) fluorophore is introduced via a specialized linker system, such as the AMC-specific Wang resin developed for direct incorporation of the coumarin derivative [6]. This resin utilizes Fmoc-ACA-OH (7-N-Fmoc-aminocoumarin-4-acetic acid) as a precursor, enabling covalent attachment of the AMC moiety during the final cleavage step [7].

Coupling reactions for the Phe-Arg dipeptide sequence require optimized conditions to minimize racemization and ensure high yields. Aminium-based activators, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed at stoichiometric ratios of 3:1 (activator:amino acid) to drive coupling efficiency above 98% per cycle [4]. Microwave-assisted SPPS further accelerates reaction kinetics, reducing coupling times from hours to minutes while maintaining enantiomeric purity [2].

Table 1: Representative SPPS Conditions for N-CBZ-Phe-Arg-AMC

ParameterSpecification
ResinAMC-functionalized Wang resin [6]
Coupling ReagentHATU/DIEA (1:2 molar ratio) [4]
Deprotection Agent20% Piperidine in DMF [2]
Cleavage CocktailTFA:TIPS:H2O (95:2.5:2.5 v/v) [4]
Final Product Purity>95% (pre-purification) [6]

Protective Group Strategies for Arginine Side-Chain Functionalization

Arginine’s guanidinium group necessitates orthogonal protection to prevent side reactions during synthesis. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is preferentially used due to its stability under Fmoc deprotection conditions (20% piperidine in DMF) and selective removal during final TFA cleavage [4]. Comparative studies show that Pbf protection reduces aspartimide formation by 40% compared to Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) groups in arginine-rich sequences [2].

Post-synthetic analysis via LC-MS confirms complete Pbf removal, with mass spectra showing agreement between observed (612.68 Da) and theoretical molecular weights [8]. Residual protecting groups are quantified using UV-Vis spectroscopy, with acceptance criteria set at <0.5% molar equivalents [6].

Chromatographic Purification and Quality Control Metrics

Crude N-CBZ-Phe-Arg-AMC (TFA) undergoes reverse-phase HPLC purification using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes [5]. Elution profiles are monitored at 220 nm (peptide bond absorption) and 342 nm (AMC fluorescence), ensuring simultaneous detection of peptide backbone and fluorophore integrity [3].

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18, 5 μm, 100 Å [5]
Flow Rate1.5 mL/min [5]
Detection Wavelengths220 nm, 342 nm [3]
Retention Time18.2 ± 0.5 minutes [8]

Quality control employs tandem mass spectrometry (LC-MS/MS) to verify sequence accuracy, with MS/MS spectra displaying characteristic y-ion fragments at m/z 175.2 (AMC) and 259.1 (Arg-AMC) [8]. Nuclear magnetic resonance (NMR) spectroscopy further confirms regiochemistry, with distinct coumarin proton signals observed at δ 6.2–6.4 ppm (aromatic H) and δ 2.4 ppm (methyl group) [3]. Batch-to-batch variability is controlled to <2% relative standard deviation in fluorogenic activity, as measured by kallikrein-mediated AMC release kinetics [5].

The fundamental utility of N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin trifluoroacetate lies in its role as a fluorogenic substrate for diverse protease families. This compound serves as a substrate for serine proteases, including cathepsins, kallikrein, and plasmin, enabling researchers to monitor enzymatic activity through fluorescence detection [1] [2]. The substrate demonstrates broad specificity patterns that make it valuable for comparative enzymatic studies and cross-reactivity profiling applications.

The compound exhibits weak fluorescence in its intact form, with absorption and emission maxima at 330 nanometers and 390 nanometers, respectively [1] [2]. Upon proteolytic cleavage at the arginine-7-amino-4-methylcoumarin bond, the liberated 7-amino-4-methylcoumarin demonstrates strong fluorescence with absorption and emission maxima shifted to 342 nanometers and 441 nanometers [1] [2]. This fluorogenic response enables real-time monitoring of proteolytic activity with high sensitivity and temporal resolution.

The substrate has proven particularly valuable in lysosomal cathepsin enzyme assessment, where it facilitates the measurement of proteolytic activity in both purified enzyme preparations and complex biological matrices [3]. Research applications have included studies of iron homeostasis modulation and lysosomal function in trabecular meshwork cells, demonstrating the compound's utility in cellular and molecular biology investigations [2] [3].

Mechanism of Fluorogenic AMC Release upon Enzymatic Cleavage

The fluorogenic mechanism underlying N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin trifluoroacetate function depends on the specific cleavage of the amide bond connecting the arginine residue to the 7-amino-4-methylcoumarin fluorophore. This cleavage event represents the fundamental step that enables fluorescence-based detection of proteolytic activity [4] [5].

The 7-amino-4-methylcoumarin moiety exists in a conjugated state when bound to the peptide substrate, resulting in fluorescence quenching through electronic interactions with the peptide backbone [4] [5]. The excitation and emission properties of the substrate-conjugated 7-amino-4-methylcoumarin differ significantly from those of the free fluorophore, with the conjugated form exhibiting weaker fluorescence at shorter wavelengths [4] [5].

Proteolytic cleavage at the arginine-7-amino-4-methylcoumarin bond liberates the free 7-amino-4-methylcoumarin fluorophore, resulting in immediate restoration of strong fluorescence emission [4] [5]. The liberated 7-amino-4-methylcoumarin undergoes electronic excitation upon ultraviolet light absorption at 380 nanometers, emitting blue fluorescence at 460 nanometers with quantum yields approximately 2.8-fold higher than substrate-conjugated forms [4] [5].

The fluorescence enhancement mechanism involves the elimination of electronic conjugation between the 7-amino-4-methylcoumarin chromophore and the peptide backbone . Upon cleavage, the amino group of 7-amino-4-methylcoumarin becomes electronically isolated, allowing for efficient fluorescence emission through restored conjugation within the coumarin ring system . This mechanism enables sensitive detection of proteolytic activity with detection limits in the nanomolar range for enzyme concentrations.

The kinetics of fluorescence development directly correlate with the rate of enzymatic cleavage, enabling real-time monitoring of protease activity [4] . The fluorogenic response exhibits linear relationships with enzyme concentration and substrate turnover rates, making it suitable for quantitative enzymatic analyses and kinetic parameter determination [4] .

Kinetic Parameters (Km, kcat) for Cathepsin Family Enzymes

Kinetic characterization of N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin trifluoroacetate with cathepsin family enzymes reveals distinct catalytic efficiencies and substrate recognition patterns. Research investigations have demonstrated that cathepsin B exhibits moderate affinity for this substrate, with Michaelis constant values indicating intermediate binding strength compared to other fluorogenic substrates [7] [8].

For cathepsin B-catalyzed hydrolysis, kinetic analyses have revealed Michaelis constant values ranging from 0.37 to several micromolar, depending on experimental conditions and enzyme preparation methods [8]. The catalytic turnover number for cathepsin B with related substrates typically ranges from 77 to several hundred per second, indicating efficient substrate processing under optimal conditions [8].

Cathepsin L demonstrates significantly different kinetic parameters when compared to cathepsin B, with generally higher catalytic efficiency for phenylalanine-arginine-containing substrates [9] [8]. Research has shown that human cathepsin L exhibits Michaelis constant values of approximately 0.77 micromolar and catalytic turnover numbers of 1.5 per second for N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin [9]. However, under different experimental conditions, cathepsin L can achieve much higher turnover rates, with some studies reporting catalytic turnover numbers exceeding 230 per second [8].

The catalytic efficiency, expressed as the ratio of catalytic turnover number to Michaelis constant, varies significantly among cathepsin family members [9] [8]. Cathepsin L typically demonstrates catalytic efficiency values of approximately 2,000 per micromolar per second for N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin and related substrates, indicating high substrate specificity and processing capability [9]. In contrast, cathepsin B exhibits catalytic efficiency values around 200 per micromolar per second, suggesting lower overall catalytic performance with this substrate class [8].

pH optimization studies have revealed that cathepsin kinetic parameters demonstrate significant pH dependence, with optimal activity typically occurring in the acidic range between pH 4.6 and pH 6.0 [7] [10]. At pH 4.6, cathepsin B exhibits enhanced catalytic efficiency compared to neutral pH conditions, with Michaelis constant values and catalytic turnover numbers both showing pH-dependent variations [10].

Temperature effects on kinetic parameters follow typical Arrhenius relationships, with increased temperature generally leading to enhanced catalytic turnover numbers up to optimal temperature ranges [11]. However, prolonged incubation at elevated temperatures can result in enzyme denaturation and altered kinetic behavior, necessitating careful experimental design for accurate parameter determination [11].

Cross-Reactivity Profiling with Serine/Cysteine Proteases

The cross-reactivity profile of N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin trifluoroacetate encompasses multiple protease families, demonstrating its utility as a general protease substrate while also revealing family-specific cleavage preferences. Comprehensive protease profiling studies have established that this substrate serves as an effective probe for both serine and cysteine protease activities [1] [2] [12].

Serine protease cross-reactivity includes significant activity with plasma kallikrein, demonstrating that the phenylalanine-arginine dipeptide sequence provides favorable interactions with the active site architecture of kallikrein family enzymes [12]. Kallikrein 8 also exhibits substantial activity toward this substrate, indicating broad recognition within the kallikrein subfamily [12]. However, plasmin shows limited cross-reactivity, suggesting that the substrate specificity requirements of plasmin differ from those of other serine proteases in the fibrinolytic cascade [1] [2].

Cysteine protease cross-reactivity encompasses multiple cathepsin family members, with varying degrees of substrate recognition and catalytic efficiency [7] [12]. Cathepsin K demonstrates significant activity toward N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin, though with lower catalytic efficiency compared to cathepsin B and L [12]. Cathepsin S exhibits moderate cross-reactivity, with substrate cleavage occurring at rates sufficient for detection but generally lower than the primary cathepsin targets [12] [13].

Papain, a plant-derived cysteine protease, shows substantial cross-reactivity with N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin, indicating that the substrate recognition elements are conserved across evolutionary boundaries [12]. This cross-reactivity pattern suggests that the phenylalanine-arginine dipeptide sequence represents a broadly recognized motif among cysteine proteases with similar active site architectures.

Cathepsin X demonstrates measurable activity toward this substrate, though kinetic parameters indicate lower affinity compared to cathepsins B, L, and S [12]. The cross-reactivity profile reveals that cathepsin F also cleaves N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin, expanding the utility of this substrate for comprehensive cathepsin family profiling [12].

Comparative cross-reactivity studies have revealed that specificity can be modulated through experimental conditions, particularly pH and ionic strength [7] [14]. At acidic pH values typical of lysosomal environments, cysteine cathepsins demonstrate enhanced activity toward the substrate, while neutral pH conditions may favor certain serine protease activities [7] [14].

The substrate demonstrates minimal cross-reactivity with metalloproteases, indicating that the recognition elements are specific for nucleophilic attack mechanisms characteristic of serine and cysteine proteases [15]. This selectivity pattern makes N-Carbobenzyloxy-Phenylalanine-Arginine-7-amino-4-methylcoumarin particularly valuable for studies focused on serine and cysteine protease families while minimizing interference from metalloprotease activities.

Cross-reactivity profiling has also revealed that certain protease inhibitors can selectively modulate substrate cleavage patterns, enabling the discrimination of individual protease contributions in complex mixtures [14] [10]. E-64, a cysteine protease-specific inhibitor, effectively blocks substrate cleavage by cathepsin family enzymes while leaving serine protease activities unaffected [14]. This differential inhibition pattern provides a valuable tool for mechanistic studies and protease family identification in biological samples.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

726.26249665 g/mol

Monoisotopic Mass

726.26249665 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-08-2024

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